molecular formula C17H16ClNO3S B2426302 N-(4-Chlorophenyl)-N-(1,1-dioxidotetrahydro-3-thienyl)benzamide CAS No. 303093-94-9

N-(4-Chlorophenyl)-N-(1,1-dioxidotetrahydro-3-thienyl)benzamide

Katalognummer B2426302
CAS-Nummer: 303093-94-9
Molekulargewicht: 349.83
InChI-Schlüssel: MQXUUHIUTONJSA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-Chlorophenyl)-N-(1,1-dioxidotetrahydro-3-thienyl)benzamide, also known as CPDTB, is a chemical compound that has been studied for its potential therapeutic applications. CPDTB is a member of the thieno[2,3-d]pyrimidine family of compounds, which have been shown to exhibit anti-inflammatory and anti-cancer properties.

Wirkmechanismus

The mechanism of action of N-(4-Chlorophenyl)-N-(1,1-dioxidotetrahydro-3-thienyl)benzamide is not fully understood, but it is thought to involve the inhibition of certain signaling pathways that are involved in inflammation and cell proliferation. N-(4-Chlorophenyl)-N-(1,1-dioxidotetrahydro-3-thienyl)benzamide has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the regulation of immune and inflammatory responses. N-(4-Chlorophenyl)-N-(1,1-dioxidotetrahydro-3-thienyl)benzamide has also been shown to inhibit the activation of STAT3, a transcription factor that is involved in the regulation of cell proliferation and survival.
Biochemical and Physiological Effects:
N-(4-Chlorophenyl)-N-(1,1-dioxidotetrahydro-3-thienyl)benzamide has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that N-(4-Chlorophenyl)-N-(1,1-dioxidotetrahydro-3-thienyl)benzamide inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduces the activation of immune cells, such as macrophages and T cells. In vivo studies have shown that N-(4-Chlorophenyl)-N-(1,1-dioxidotetrahydro-3-thienyl)benzamide reduces inflammation and tissue damage in animal models of autoimmune diseases and inflammatory bowel disease.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of N-(4-Chlorophenyl)-N-(1,1-dioxidotetrahydro-3-thienyl)benzamide is that it has been shown to be effective in a variety of disease models, suggesting that it may have broad therapeutic potential. Another advantage is that N-(4-Chlorophenyl)-N-(1,1-dioxidotetrahydro-3-thienyl)benzamide has been shown to be relatively safe and well-tolerated in animal studies. One limitation of N-(4-Chlorophenyl)-N-(1,1-dioxidotetrahydro-3-thienyl)benzamide is that its mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic effects. Another limitation is that N-(4-Chlorophenyl)-N-(1,1-dioxidotetrahydro-3-thienyl)benzamide has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.

Zukünftige Richtungen

There are a number of future directions for research on N-(4-Chlorophenyl)-N-(1,1-dioxidotetrahydro-3-thienyl)benzamide. One direction is to further elucidate its mechanism of action, which may help to optimize its therapeutic effects. Another direction is to test its efficacy in clinical trials, which may lead to the development of new therapies for cancer and autoimmune diseases. Additionally, future research could explore the potential use of N-(4-Chlorophenyl)-N-(1,1-dioxidotetrahydro-3-thienyl)benzamide in combination with other drugs or therapies to enhance its therapeutic effects.

Synthesemethoden

N-(4-Chlorophenyl)-N-(1,1-dioxidotetrahydro-3-thienyl)benzamide can be synthesized using a variety of methods, including the reaction of 4-chlorobenzoyl chloride with 3-methyl-1,1-dioxide-4-thiophenylamine in the presence of a base such as triethylamine. Other methods include the reaction of 4-chlorobenzoyl isothiocyanate with 3-methyl-1,1-dioxide-4-thiophenylamine or the reaction of 4-chlorobenzamide with 3-methyl-1,1-dioxide-4-thiophenylamine.

Wissenschaftliche Forschungsanwendungen

N-(4-Chlorophenyl)-N-(1,1-dioxidotetrahydro-3-thienyl)benzamide has been studied for its potential therapeutic applications in a variety of diseases, including cancer, autoimmune disorders, and inflammatory diseases. In cancer research, N-(4-Chlorophenyl)-N-(1,1-dioxidotetrahydro-3-thienyl)benzamide has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. In autoimmune disorders, such as rheumatoid arthritis and multiple sclerosis, N-(4-Chlorophenyl)-N-(1,1-dioxidotetrahydro-3-thienyl)benzamide has been shown to reduce inflammation and prevent tissue damage. N-(4-Chlorophenyl)-N-(1,1-dioxidotetrahydro-3-thienyl)benzamide has also been studied for its potential use in the treatment of inflammatory bowel disease.

Eigenschaften

IUPAC Name

N-(4-chlorophenyl)-N-(1,1-dioxothiolan-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO3S/c18-14-6-8-15(9-7-14)19(16-10-11-23(21,22)12-16)17(20)13-4-2-1-3-5-13/h1-9,16H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQXUUHIUTONJSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1N(C2=CC=C(C=C2)Cl)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

303093-94-9
Record name N-(4-CHLOROPHENYL)-N-(1,1-DIOXIDOTETRAHYDRO-3-THIENYL)BENZAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.